molecular formula C18H17NO3 B2500910 N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 786674-50-8

N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B2500910
CAS RN: 786674-50-8
M. Wt: 295.338
InChI Key: ZHXLOOADUFPWKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate . This suggests that the synthesis of N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide might also involve similar steps of functional group transformations and ring closures.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using single-crystal X-ray diffraction. For example, the crystal structure of N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide was determined, revealing the presence of two independent molecules in the asymmetric unit and the dihedral angles between the pyrimidine moiety and the phenyl ring . This analysis can be extrapolated to infer that the molecular structure of the compound may also exhibit distinct dihedral angles and intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the synthesis and reactivity of structurally related compounds suggest that nucleophilic ring opening of cyclic imidates could be a relevant reaction for the synthesis of secondary carboxamides with substituted groups on the nitrogen atom . This information could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from the crystallographic and quantum chemical analyses presented in the papers. For instance, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide is stabilized by hydrogen bonds, which could suggest that the compound may also form similar hydrogen bonding patterns . Additionally, the Hirshfeld surface analysis and molecular electrostatic potential maps provide insights into the energetics of interactions and reaction sites within the molecules .

Scientific Research Applications

Synthesis and Chemical Properties

A novel series of α-ketoamide derivatives was synthesized, showcasing the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for the synthesis of these compounds. The study highlights the efficiency of OxymaPure/DIC over traditional methods, resulting in compounds with high purity and yield through the ring opening of N-acylisatin. This method's success indicates the potential for synthesizing similar complex organic molecules like "N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide" for various applications, including medicinal chemistry and material science (El‐Faham et al., 2013).

Chemosensor Development

Research into highly selective fluorescence chemosensors based on coumarin fluorophore derivatives, such as N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide, has shown promising applications in detecting metal ions and anions. These chemosensors exhibit an "on-off-on" fluorescence response, making them suitable for applications in environmental monitoring and biochemistry. The study's findings suggest potential for developing similar compounds for specific ion detection, highlighting the versatility of "this compound" in sensor technologies (Meng et al., 2018).

Material Science and Engineering

The synthesis and characterization of carboxylate-assisted acylamide metal–organic frameworks (MOFs) demonstrate the potential of organic compounds in constructing advanced materials. These MOFs show unique properties like thermostability and luminescence, which are crucial for applications in catalysis, gas storage, and optoelectronics. The research on these frameworks can be extended to study compounds like "this compound" for their potential in creating new materials with desirable properties (Sun et al., 2012).

Fluorescence Probes and Sensors

Investigations into N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives as fluorescence probes highlight the compound's ability to respond to changes in acid, temperature, and solvent polarity. Such probes are invaluable in chemical and biological research for monitoring environmental changes and cellular processes. This research underscores the potential of structurally related compounds for developing sensitive and selective probes for scientific and industrial applications (Huang & Tam-Chang, 2010).

properties

IUPAC Name

N-(2-ethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-12-7-4-6-10-15(12)19-17(20)16-11-13-8-3-5-9-14(13)18(21)22-16/h3-10,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXLOOADUFPWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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